BenchChemオンラインストアへようこそ!

5-(tert-Butyl)-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione

Targeted protein degradation DLBCL IKZF1/IKZF3 degradation

5-(tert-Butyl)-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione, also known as avadomide (CC-122), is a non-phthalimide, glutarimide-based cereblon (CRBN) E3 ligase modulator (CELMoD) that binds the CRBN-DDB1-CUL4A-RBX1 ubiquitin ligase complex to promote the proteasomal degradation of the hematopoietic transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). Avadomide belongs to the immunomodulatory imide drug (IMiD) class alongside lenalidomide and pomalidomide, yet its tert-butyl substitution at the 5-position of the isoindoline ring confers a biological profile distinct from first-generation IMiDs, including broader antilymphoma activity, distinct neo-substrate degradation, and a unique CRBN-binding/degradation paradox.

Molecular Formula C17H18N2O4
Molecular Weight 314.34 g/mol
Cat. No. B15335017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(tert-Butyl)-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione
Molecular FormulaC17H18N2O4
Molecular Weight314.34 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O
InChIInChI=1S/C17H18N2O4/c1-17(2,3)9-4-5-10-11(8-9)16(23)19(15(10)22)12-6-7-13(20)18-14(12)21/h4-5,8,12H,6-7H2,1-3H3,(H,18,20,21)
InChIKeyWUBCXLCODKFGID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(tert-Butyl)-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione (Avadomide, CC-122): Procuring a Next-Generation Cereblon Modulator with Dual Cell-Autonomous and Immunomodulatory Activity


5-(tert-Butyl)-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione, also known as avadomide (CC-122), is a non-phthalimide, glutarimide-based cereblon (CRBN) E3 ligase modulator (CELMoD) that binds the CRBN-DDB1-CUL4A-RBX1 ubiquitin ligase complex to promote the proteasomal degradation of the hematopoietic transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) [1]. Avadomide belongs to the immunomodulatory imide drug (IMiD) class alongside lenalidomide and pomalidomide, yet its tert-butyl substitution at the 5-position of the isoindoline ring confers a biological profile distinct from first-generation IMiDs, including broader antilymphoma activity, distinct neo-substrate degradation, and a unique CRBN-binding/degradation paradox [1][2]. The compound has demonstrated clinically meaningful efficacy as both monotherapy and in combination with anti-CD20 antibodies in relapsed/refractory non-Hodgkin lymphoma (NHL), with a recommended phase II dose of 3 mg (5 days on/2 days off schedule) [3].

Why Lenalidomide or Pomalidomide Cannot Substitute for 5-(tert-Butyl)-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione in Research and Development Programs Targeting Lymphoma or Resistant Myeloma


Despite sharing a common CRBN-binding pharmacophore, avadomide cannot be replaced by lenalidomide or pomalidomide without loss of key functional properties. Avadomide demonstrates divergent degradation kinetics for Aiolos and Ikaros—achieving approximately twofold greater substrate depletion at equimolar concentrations—and uniquely degrades the neo-substrate ZMYM2, which is not targeted by lenalidomide or pomalidomide [1][2]. Furthermore, lenalidomide's antiproliferative activity is restricted to the activated B-cell (ABC) subtype of diffuse large B-cell lymphoma, whereas avadomide is active in both ABC and germinal center B-cell (GCB) subtypes [1]. In primary chronic lymphocytic leukemia samples, avadomide demonstrates both quantitative superiority and qualitative activity in lenalidomide-refractory patient subsets [3]. The disconnect between CRBN-binding affinity and downstream degradation potency—wherein avadomide shows weaker CRBN binding yet greater substrate degradation—underscores that simple receptor occupancy assays cannot predict functional performance and that direct compound substitution would invalidate experimental outcomes [1][4].

Head-to-Head Quantitative Differentiation of 5-(tert-Butyl)-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione Against Lenalidomide, Pomalidomide, Iberdomide, and CC-885


Approximately Twofold Greater Aiolos and Ikaros Degradation vs. Lenalidomide in Both ABC and GCB DLBCL Cell Lines at 10 µM

In a direct head-to-head comparison in WSU-DLCL2 (GCB-DLBCL) and TMD8 (ABC-DLBCL) cell lines, avadomide (CC-122) at 10 µM for 12 hours achieved substantially greater degradation of both Aiolos and Ikaros than lenalidomide at the same concentration and duration. In WSU-DLCL2 cells, avadomide degraded Aiolos/Ikaros by 78–80%, whereas lenalidomide achieved only 33–43% degradation. In TMD8 cells, avadomide achieved 52–70% degradation compared with 23–31% for lenalidomide [1]. This ~2-fold difference in degradation efficiency is accompanied by a qualitative difference in interferon-stimulated gene (ISG) induction: avadomide increased IFIT3 and DDX58 protein abundance by 5- to 15-fold in GCB-DLBCL cells, while lenalidomide produced no detectable increase [1].

Targeted protein degradation DLBCL IKZF1/IKZF3 degradation CRBN modulator

Selective Degradation of the Zinc-Finger Protein ZMYM2: A Neo-Substrate Not Targeted by Lenalidomide or Pomalidomide

Proteomic analysis and immunoblot experiments reveal that avadomide uniquely promotes degradation of the zinc-finger transcription factor ZMYM2, a neo-substrate not significantly degraded by lenalidomide, pomalidomide, or iberdomide. In Hep3B cells treated with 10 µM avadomide for 12 hours, ZMYM2 protein abundance decreased by an average log2 fold-change of −0.858 (adjusted P=0.002). By contrast, 1 µM pomalidomide treatment for 24 hours produced a log2 fold-change of only −0.45 (adjusted P=0.043) [1]. Immunoblot analysis at 1 µM for 24 hours confirmed that avadomide markedly reduces ZMYM2 protein levels, whereas lenalidomide, pomalidomide, and iberdomide show negligible degradation [1]. This selectivity mirrors that of CC-885, a known GSPT1 degrader, but importantly avadomide does not degrade GSPT1, indicating a distinct neo-substrate fingerprint [1].

Neo-substrate profiling ZMYM2 degradation CRBN modulator selectivity Chemical biology

Superior Anti-Proliferative Activity in Primary Chronic Lymphocytic Leukemia Samples: Quantitative Advantage and Qualitative Activity in Lenalidomide-Refractory Subsets

In a primary CLL co-culture model using CD154-expressing fibroblasts and IL-21 to recapitulate the tumor microenvironment, avadomide (CC-122) demonstrated both quantitative and qualitative superiority over lenalidomide across 40 primary patient samples. Among the 25% of cases (subset 1) where both agents were directly comparable, the mean proliferation IC50 was 1.2 µM for avadomide vs. 5.7 µM for lenalidomide, representing a 4.75-fold potency advantage. Critically, in 57% of cases (subset 2), avadomide inhibited proliferation by ≥50% at ≤3 µM, whereas lenalidomide was completely inactive (IC50 >10 µM), demonstrating activity in a lenalidomide-refractory population [1]. At the molecular level, avadomide achieved consistent Aiolos degradation of 97–100% across patient samples, compared with 72–100% for lenalidomide; Ikaros degradation was 55–100% for avadomide vs. 0–100% for lenalidomide [1]. Avadomide was also active in samples harboring high-risk cytogenetic abnormalities including 17p deletion (IC50 <0.3–0.8 µM) and 11q deletion (IC50 0.8–3 µM) [1].

Chronic lymphocytic leukemia Ex vivo drug sensitivity Lenalidomide resistance Primary patient samples

Activity in Both ABC and GCB Subtypes of DLBCL vs. Lenalidomide's ABC-Restricted Spectrum: Broadening the Addressable Lymphoma Population

Lenalidomide has demonstrated preferential antiproliferative activity in ABC-DLBCL cell lines with limited to no activity in GCB-DLBCL models. In contrast, avadomide exhibits potent antiproliferative activity across both ABC and GCB DLBCL subtypes. In a panel of 4 ABC and 3 GCB DLBCL cell lines, avadomide inhibited proliferation with IC50 values ranging from 0.01 to 1.5 µM and induced apoptosis by 6.5- to 12-fold across both subtypes [1]. Apoptosis assays in GCB cell lines WSU-DLCL2 and Karpas 422 showed that lenalidomide produced no measurable increase in apoptosis, whereas avadomide induced 4- to 8.5-fold increases vs. DMSO control [2]. In the ABC cell line TMD8, lenalidomide induced a 2-fold increase in apoptosis while avadomide achieved a 4- to 8.5-fold increase [2]. This broader activity spectrum is mechanistically linked to avadomide's ability to induce ISG transcription in both subtypes, whereas lenalidomide induces ISG expression only in ABC cells [2].

Diffuse large B-cell lymphoma Cell-of-origin subtypes Antiproliferative activity Subtype selectivity

Activity in Lenalidomide-Resistant and Lenalidomide/Dexamethasone-Dual-Resistant Multiple Myeloma Preclinical Models Where Lenalidomide and Pomalidomide Fail

Avadomide retains antiproliferative activity in multiple myeloma cell lines with acquired resistance to lenalidomide and to lenalidomide/dexamethasone dual therapy. In a panel of 57 MM cell lines stratified by sensitivity—lenalidomide-sensitive (n=26), intrinsically lenalidomide-resistant (n=7), acquired lenalidomide-resistant (ALR; n=12), and acquired lenalidomide/dexamethasone-dual-resistant (ALDR; n=12)—avadomide demonstrated greater activity than both lenalidomide and pomalidomide in ALR and ALDR lines [1]. In the H929 MM model, avadomide inhibited proliferation with an IC50 of 43 nM in a CRBN-dependent and dose-dependent manner [2]. In lenalidomide-resistant H929 cells, although the avadomide IC50 was elevated relative to parental cells, avadomide retained significantly greater activity than lenalidomide and pomalidomide [2]. In the clinical setting, avadomide monotherapy achieved an ~18% overall response rate in heavily pretreated relapsed/refractory MM patients (median 6 prior lines), including patients who had previously failed lenalidomide [1].

Multiple myeloma Lenalidomide resistance Acquired drug resistance Cereblon-dependent cytotoxicity

CRBN-Binding Affinity vs. Degradation Potency Paradox: Weaker Receptor Binding Yet Superior Substrate Degradation Relative to Lenalidomide and Pomalidomide

Avadomide exhibits an unusual pharmacologic property wherein its binding affinity for CRBN is weaker than that of lenalidomide or pomalidomide, yet its downstream substrate degradation efficiency is superior. In CRBN binding competition assays using thalidomide-binding beads, avadomide showed a higher IC50 (less potent binding) than both lenalidomide and pomalidomide [1]. Quantitative CRBN binding measurements by microscale thermophoresis (MST) yielded a Ki of 16,700 nM (pKi 4.78) for avadomide [2], while lenalidomide has a reported CRBN IC50 of approximately 1,500 nM [3]. Despite this ~11-fold weaker binding affinity, avadomide achieves greater Aiolos/Ikaros degradation at equimolar concentrations (see Evidence Item 1). This paradox demonstrates that thermodynamic CRBN binding does not dictate degradation potency and that avadomide's unique binding mode—characterized by high-resolution crystallographic analysis of the avadomide-CRBN-MsCI4 complex—enables more productive ubiquitination-competent ternary complex formation [1][4].

CRBN binding affinity Degradation efficiency Structure-activity relationship Kinetic discrimination

Evidence-Based Application Scenarios for 5-(tert-Butyl)-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione (Avadomide, CC-122) in Research and Development


Chemical Probe for IKZF1/3-Dependent Biology in Both ABC and GCB DLBCL Models

Avadomide is the CRBN modulator of choice for studies requiring depletion of Ikaros and Aiolos in GCB-DLBCL models, where lenalidomide is inactive. At 10 µM, avadomide achieves 78–80% Aiolos/Ikaros degradation in GCB-DLBCL (WSU-DLCL2) cells within 12 hours, whereas lenalidomide achieves only 33–43% degradation and fails to induce the ISG transcriptional program [1]. The compound induces 4- to 8.5-fold apoptosis in GCB lines where lenalidomide produces no measurable apoptosis [1]. This application extends to in vivo xenograft studies, where avadomide treatment reduces tumor Aiolos and Ikaros expression by 94% and 69%, respectively, within 6 hours of oral administration [2].

Tool Compound for ZMYM2 Neo-Substrate Degradation Research

Avadomide uniquely degrades ZMYM2 among commercially available CRBN modulators. In Hep3B cells, 10 µM avadomide reduces ZMYM2 protein abundance by a log2 fold-change of −0.858, while lenalidomide, pomalidomide, and iberdomide at 1 µM produce negligible degradation [1]. This selectivity makes avadomide an essential chemical tool for studying ZMYM2 biology, including ZMYM2-FLT3 and ZMYM2-FGFR1 fusion oncoproteins in hematologic malignancies. The ZMYM2 degradation occurs via CRBN-dependent ubiquitination, confirmed by CRBN-knockout rescue and proteasome inhibitor (MG-132) blockade experiments [1], establishing on-target mechanism that supports its use in target validation studies.

Ex Vivo Drug Sensitivity Profiling in Lenalidomide-Refractory CLL and NHL

For primary patient sample screening programs, avadomide provides activity in lenalidomide-refractory subsets that would otherwise yield false-negative results. In the CLL co-culture model, 57% of patient samples were sensitive to avadomide (IC50 ≤3 µM) but completely unresponsive to lenalidomide (IC50 >10 µM) [1]. Avadomide achieved consistent Aiolos degradation of 97–100% across all samples vs. 72–100% for lenalidomide [1]. Clinically, avadomide plus rituximab achieved an 80.5% overall response rate in relapsed/refractory follicular lymphoma patients, including in lenalidomide-pretreated populations [2], supporting its use in translational studies that aim to predict clinical response to CELMoD-based combination therapy.

CRBN-Dependent Degrader Design: A Chemotype for Uncoupling Binding Affinity from Degradation Efficiency

Avadomide's unique structure–activity relationship—weaker CRBN binding (Ki 16,700 nM) yet superior degradation output (~2-fold greater than lenalidomide, whose CRBN IC50 is ~1,500 nM)—makes it a valuable reference chemotype for PROTAC and molecular glue development programs seeking to optimize degradation kinetics independently of target engagement [1][2]. The high-resolution crystal structure of the avadomide-CRBN-MsCI4 complex provides atomic-level detail of the binding mode, including the orientation of the tert-butyl group at the 5-position of the isoindoline ring, which distinguishes it from lenalidomide's 4-amino substituent [3]. This structural information supports rational design of next-generation CRBN-based degraders with tailored neo-substrate selectivity and degradation efficiency.

Quote Request

Request a Quote for 5-(tert-Butyl)-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.